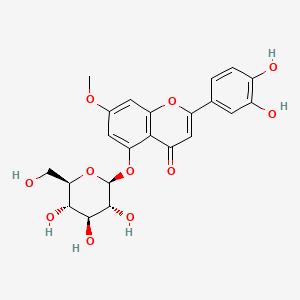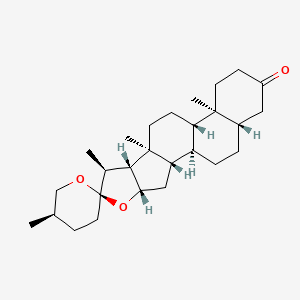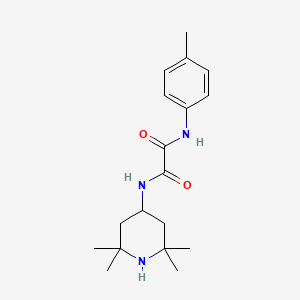![molecular formula C24H20N2O3 B1683609 (4E)-4-[[3-[(3-methylphenyl)methoxy]phenyl]methylidene]-1-phenylpyrazolidine-3,5-dione CAS No. 429653-73-6](/img/structure/B1683609.png)
(4E)-4-[[3-[(3-methylphenyl)methoxy]phenyl]methylidene]-1-phenylpyrazolidine-3,5-dione
Übersicht
Beschreibung
“(4E)-4-[[3-[(3-methylphenyl)methoxy]phenyl]methylidene]-1-phenylpyrazolidine-3,5-dione” is a chemical compound with the molecular formula C24H20N2O3 . It has a molecular weight of 384.4 g/mol . The compound is also known by other names such as RhoA-IN-Y16 and CHEMBL485210 .
Molecular Structure Analysis
The compound has a complex structure with several functional groups. The InChI string and SMILES notation provide a textual representation of the compound’s structure . For a visual representation, please refer to the compound’s entry in a chemical database like PubChem .Physical And Chemical Properties Analysis
The compound has several computed properties. It has an XLogP3-AA value of 4.7, indicating its lipophilicity . It has one hydrogen bond donor and three hydrogen bond acceptors . The compound’s topological polar surface area is 58.6 Ų .Wissenschaftliche Forschungsanwendungen
Chemical Reactions and Derivative Synthesis
Reactions of 4-alkylidene(arylidene)-1-phenylpyrazolidine-3,5-dione with oxidizing and reducing agents have been explored, showing the compound's versatility in forming different derivatives through chemical reactions. The formation of 1-phenylpyrazolidine-3,5-dione and corresponding aryl hydrazones upon reaction with phenylhydrazine via fission of the exo C=C bond highlights its reactivity and potential for creating diverse chemical structures (Metwally et al., 2007).
Polymerization and Material Science
The compound has been utilized in the synthesis of novel polyureas through microwave-assisted rapid polycondensation reactions with diisocyanates. This process results in polymers with potential applications in material science, owing to their inherent viscosities and structural characteristics. Such research indicates the compound's utility in developing new materials with specific properties (Mallakpour & Rafiee, 2004).
Heterocyclic Compound Synthesis
The compound and its derivatives serve as key intermediates in the synthesis of fused heterocyclic compounds. By undergoing condensation reactions with other chemical entities, it can lead to the creation of pyrazole, isoxazole, pyridine, and thiophene derivatives, demonstrating its crucial role in the synthesis of heterocyclic compounds with potential biological activities (Khodairy, 2007).
Wirkmechanismus
Target of Action
Y16, also known as (4E)-4-[[3-[(3-methylphenyl)methoxy]phenyl]methylidene]-1-phenylpyrazolidine-3,5-dione or (E)-4-(3-((3-methylbenzyl)oxy)benzylidene)-1-phenylpyrazolidine-3,5-dione, is a specific inhibitor of the Leukemia-associated Rho guanine nucleotide exchange factor (LARG) . LARG is a member of the Rho guanine nucleotide exchange factors (Rho GEFs), which are involved in the activation of RhoA .
Mode of Action
Y16 works by specifically inhibiting LARG’s binding to RhoA . It binds to the junction site of the DH-PH domains of LARG with a Kd value of approximately 80 nM . This binding suppresses LARG-catalyzed RhoA activation in a dose-dependent manner .
Biochemical Pathways
The primary biochemical pathway affected by Y16 is the G-protein–coupled Rho GEFs signaling pathway . By inhibiting LARG’s interaction with RhoA, Y16 disrupts the normal function of this pathway, which has been implicated in various human pathophysiologies .
Pharmacokinetics
It’s worth noting that y16 is soluble in dmso , which could potentially influence its bioavailability and distribution.
Result of Action
The inhibition of LARG-RhoA interaction by Y16 leads to the suppression of RhoA activity and RhoA-mediated signaling . This results in the inhibition of growth and migration of certain cancer cells, such as MCF7 breast cancer cells . Furthermore, Y16 has been shown to promote the degradation of MYCN, a protein associated with neuroblastoma, leading to reduced malignancy .
Eigenschaften
IUPAC Name |
(4E)-4-[[3-[(3-methylphenyl)methoxy]phenyl]methylidene]-1-phenylpyrazolidine-3,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O3/c1-17-7-5-9-19(13-17)16-29-21-12-6-8-18(14-21)15-22-23(27)25-26(24(22)28)20-10-3-2-4-11-20/h2-15H,16H2,1H3,(H,25,27)/b22-15+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITMLWGWTDWJSRZ-PXLXIMEGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)COC2=CC=CC(=C2)C=C3C(=O)NN(C3=O)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)COC2=CC=CC(=C2)/C=C/3\C(=O)NN(C3=O)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
429653-73-6 | |
| Record name | 429653-73-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![4-{[(3-Methoxy-2-prop-2-enyloxyphenyl)methyl]amino}-1,2,4-triazole-3-thiol](/img/structure/B1683532.png)







![Methyl 2-[[3-(3,4-dihydroxyphenyl)propanoylamino]carbamothioylamino]-5-phenylthiophene-3-carboxylate](/img/structure/B1683549.png)